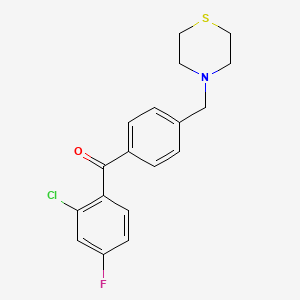

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of benzophenone chemistry, which traces its origins to the pioneering work of Carl Graebe at the University of Königsberg, who first described working with benzophenone in an early literature report from 1874. The evolution from simple benzophenone structures to complex functionalized derivatives represents over a century of systematic chemical advancement. The incorporation of thiomorpholine moieties into benzophenone frameworks reflects the modern understanding of heterocyclic chemistry that developed significantly throughout the twentieth century.

The specific development of halogenated benzophenone derivatives gained momentum with the recognition of their enhanced electronic properties and improved reactivity profiles compared to their unsubstituted counterparts. Patent literature from the early 2000s demonstrates systematic efforts to develop efficient synthetic routes for substituted benzophenones, with particular emphasis on Friedel-Crafts acylation methodologies. The introduction of thiomorpholine substituents represents a more recent advancement, reflecting the growing appreciation for sulfur-containing heterocycles in pharmaceutical and materials chemistry applications.

The compound's emergence in chemical databases and commercial availability indicates its recognition as a valuable synthetic intermediate. Chemical suppliers began offering this compound with high purity specifications, typically achieving 97% purity standards, indicating the maturation of synthetic methodologies for its preparation. The systematic cataloging of this compound across multiple chemical databases, including PubChem and Chemical Abstracts Service, reflects its established position within the chemical literature and commercial markets.

Significance in Benzophenone Chemistry

This compound occupies a significant position within benzophenone chemistry due to its unique combination of electronic and structural features. Benzophenones serve as fundamental building blocks in organic chemistry, functioning as versatile intermediates in synthetic transformations and as functional components in materials applications. The parent benzophenone structure, characterized by two aromatic rings connected by a carbonyl group, provides a robust framework for chemical modifications while maintaining structural integrity.

The incorporation of halogen substituents, specifically chlorine and fluorine atoms, substantially modifies the electronic properties of the benzophenone core. These substituents introduce electron-withdrawing effects that influence both the reactivity patterns and the physical properties of the molecule. The strategic positioning of these halogens enables selective chemical transformations while providing enhanced stability under various reaction conditions. The presence of fluorine particularly contributes to increased metabolic stability and altered lipophilicity compared to non-fluorinated analogs.

Benzophenone derivatives demonstrate remarkable versatility in applications ranging from photoinitiators in ultraviolet-curing processes to intermediates in pharmaceutical synthesis. Recent research has expanded the understanding of benzophenone-based materials, particularly in the development of supramolecular photoinitiators for spatially controlled polymerization processes. These advances demonstrate the continuing relevance of benzophenone chemistry in addressing contemporary technological challenges, particularly in materials science and advanced manufacturing applications.

The thiomorpholine substitution introduces additional dimensions of chemical behavior, combining the established chemistry of benzophenones with the unique properties of sulfur-containing heterocycles. This combination enables access to chemical space that extends beyond traditional benzophenone applications, opening pathways for specialized synthetic transformations and potential biological activities.

Classification among Functionalized Benzophenone Derivatives

This compound belongs to the broader class of functionalized benzophenone derivatives, specifically within the subcategory of halogenated thiomorpholine-substituted benzophenones. This classification reflects the compound's multiple functional elements and their systematic organization within chemical taxonomy. The compound can be categorized according to several classification schemes based on its structural features and functional group patterns.

From a structural perspective, the compound represents a multiply-substituted benzophenone derivative featuring both halogen and heterocyclic substituents. The presence of two different halogen atoms (chlorine and fluorine) positions it within the dihalogenated benzophenone subfamily, while the thiomorpholine moiety places it among heterocycle-functionalized aromatic ketones. This dual classification highlights the compound's potential for diverse chemical reactivity patterns and application possibilities.

Table 1: Structural Classification of Related Benzophenone Derivatives

The thiomorpholine moiety represents a privileged scaffold in medicinal chemistry, as documented in comprehensive reviews of morpholine and thiomorpholine derivatives. These heterocycles demonstrate multifaceted roles and exhibit diverse physiological activities, making them valuable components in drug discovery processes. The integration of thiomorpholine functionality into benzophenone frameworks creates hybrid molecules that combine the photophysical properties of benzophenones with the biological relevance of thiomorpholine derivatives.

Within the broader context of organic synthesis, this compound exemplifies the contemporary approach to molecular design that emphasizes functional group orthogonality and synthetic accessibility. The strategic placement of reactive sites enables selective chemical modifications while maintaining the integrity of the overall molecular framework. This design philosophy reflects modern synthetic chemistry's emphasis on efficiency and selectivity in complex molecule construction.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFBZFKRYIRXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642932 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-04-5 | |

| Record name | Methanone, (2-chloro-4-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone typically involves multiple steps. One common method starts with the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet light to introduce the chlorine atom . This is followed by hydrolysis and nitration reactions to obtain the desired product. The thiomorpholinomethyl group is introduced through a nucleophilic substitution reaction involving thiomorpholine and a suitable benzophenone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the benzophenone core.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiomorpholine, sodium hydride, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted benzophenones, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone has been studied for its potential pharmacological activities, including:

- Anticancer Activity : Research indicates that derivatives of benzophenones can inhibit tumor cell proliferation. The presence of halogen atoms (like chlorine and fluorine) can enhance biological activity by modifying lipophilicity and receptor binding affinity .

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .

Organic Synthesis

This compound serves as a useful intermediate in organic synthesis, particularly in the development of complex molecules. Its structure allows for:

- Functional Group Modifications : The thiomorpholinomethyl group can be modified to create diverse derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

- Building Block for Other Compounds : It can act as a precursor for synthesizing other biologically active compounds through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions .

Material Science

Benzophenones are often utilized in the formulation of UV filters and stabilizers in polymers due to their ability to absorb UV radiation. This compound can be explored for:

- UV Absorption : Its structural characteristics may provide effective UV protection in coatings and plastics, enhancing their durability and longevity .

Case Study 1: Anticancer Activity

A study conducted on various benzophenone derivatives, including those with halogen substitutions, demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of benzophenone derivatives against Gram-positive and Gram-negative bacteria. The introduction of the thiomorpholine moiety was found to enhance antibacterial activity compared to non-modified benzophenones .

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone exerts its effects involves interactions with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. The thiomorpholinomethyl group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized into three groups: (1) parent benzophenone, (2) halogenated benzophenones, and (3) substituted acetophenones. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl Benzophenone and Related Compounds

*Molecular weights calculated based on substituent contributions.

Photochemical Reactivity

The target compound’s absorption spectrum is expected to shift to higher wavelengths compared to benzophenone due to electron-withdrawing chloro and fluoro substituents, enabling activation under milder light conditions . Thiomorpholinomethyl’s electron-donating properties may further modulate radical generation efficiency, offering advantages over simpler derivatives like 2-chloro-4'-fluoro-acetophenone, which lacks a benzophenone backbone and thus photoinitiating capacity .

Stability and Toxicity

Unlike benzophenone, which accumulates in commercial sunscreens via octocrylene degradation and poses significant health risks , the chloro and fluoro substituents in the target compound likely enhance photostability, reducing degradation risks.

Industrial Applicability

The compound’s solubility in polar solvents makes it suitable for advanced polymer systems requiring homogeneous dispersion, a limitation for parent benzophenone, which is less soluble .

Biological Activity

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone (CAS Number: 898783-04-5) is a synthetic compound with a complex structure that includes a benzophenone core modified by chloro, fluoro, and thiomorpholinomethyl substituents. Its unique chemical properties have garnered interest in various fields, particularly in biological research for its potential antimicrobial and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇ClFNOS

- Molecular Weight : 349.85 g/mol

- Purity : Typically around 96-97% in commercial preparations.

The compound's structure facilitates diverse chemical reactions, including nucleophilic substitutions and redox reactions, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The presence of the thiomorpholine moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anticancer Properties : Recent investigations have focused on the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Mechanism of Action : The biological effects are thought to stem from the compound's interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The chloro and fluoro groups enhance reactivity, while the thiomorpholinomethyl group increases binding affinity.

Antimicrobial Studies

A study conducted by researchers tested the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Activity

In vitro assays revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability among MCF-7 cells:

| Concentration (µM) | Viability (%) after 48h | Viability (%) after 72h |

|---|---|---|

| 5 | 58.48 | 43.89 |

| 10 | 45.22 | 23.88 |

| 20 | 21.24 | 15.05 |

The IC50 value was determined to be approximately , indicating promising anticancer potential compared to standard treatments like Tamoxifen.

Case Studies

- Case Study on Anticancer Effects : A study published in Nature explored the anticancer properties of similar benzophenone derivatives, demonstrating that modifications in substituents significantly alter their efficacy against cancer cells. This supports the hypothesis that structural variations in compounds like this compound can lead to enhanced biological activity.

- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial effects of various benzophenone derivatives, including this compound, against resistant bacterial strains, revealing its potential as an effective agent in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone, and how can they be addressed methodologically?

- Answer : The synthesis of this compound involves regioselective functionalization of the benzophenone core. Challenges include controlling the substitution pattern (chloro, fluoro, and thiomorpholinomethyl groups) without overhalogenation or side reactions. A stepwise approach is recommended:

- Step 1 : Introduce the chloro and fluoro groups via electrophilic aromatic substitution (EAS) under controlled temperature (0–5°C) to minimize polysubstitution .

- Step 2 : Incorporate the thiomorpholinomethyl group via nucleophilic aromatic substitution (NAS) using a thiomorpholine derivative and a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .

- Validation : Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to confirm intermediate purity.

Q. How can researchers characterize the electronic environment of the carbonyl group in this compound?

- Answer : The ν(C=O) stretch in benzophenone derivatives is sensitive to solvent interactions. Use Fourier-transform infrared spectroscopy (FTIR) in solvents of varying polarity (e.g., acetonitrile, chloroform) to observe solvatochromic shifts. For example:

- In halogenated solvents, a single ν(C=O) peak is observed due to rapid solvent–carbonyl interactions, while alcohols may split the band due to hydrogen bonding .

- Compare experimental IR data with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) to predict vibrational frequencies and validate solvent effects .

Q. What safety considerations are critical when handling this compound in the lab?

- Answer : While specific toxicity data for this derivative are limited, benzophenone analogs exhibit genotoxic and endocrine-disrupting properties. Implement:

- Exposure Control : Use fume hoods and personal protective equipment (PPE) during synthesis.

- Waste Management : Degrade residual compound via photolysis (UV light in H2O2/Fe²+ systems) to minimize environmental release .

Advanced Research Questions

Q. How can solvent dynamics influence the hydrogen-bonding interactions of the thiomorpholinomethyl group in this compound?

- Answer : The thiomorpholinomethyl group’s sulfur atom participates in hydrogen bonding with protic solvents. Use time-resolved infrared spectroscopy (TRIR) to measure hydrogen bond lifetimes:

- In water-acetonitrile mixtures, Kubo–Anderson fitting of ν(C=O) bands reveals hydrogen bond lifetimes (~7.7 ps) and solvent exchange rates .

- Advanced tip: Employ molecular dynamics (MD) simulations (AMBER force field) to model solvent–solute interactions and correlate with experimental TRIR data .

Q. What experimental and computational strategies resolve contradictions in vibrational spectral data for this compound?

- Answer : Discrepancies between observed and predicted ν(C=O) frequencies often arise from anharmonicity or solvent effects. Mitigate via:

- Hybrid Methods : Combine experimental IR with DFT anharmonic frequency calculations (e.g., VPT2 correction) to improve accuracy .

- Solvent Clustering : Analyze solvent–solute clusters using mass spectrometry to identify dominant hydrogen-bonded configurations influencing spectral splits .

Q. How does the electron-withdrawing effect of the 4-fluoro substituent impact the compound’s reactivity in cross-coupling reactions?

- Answer : The 4-fluoro group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.